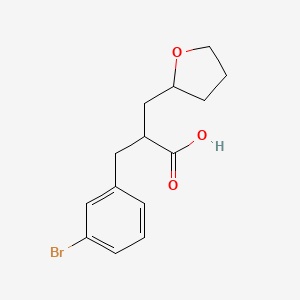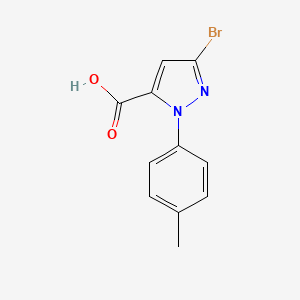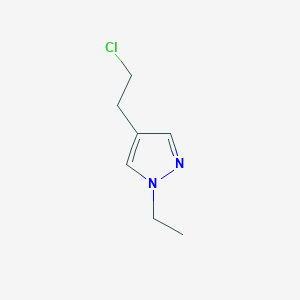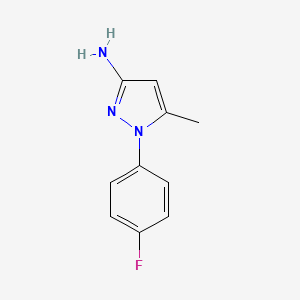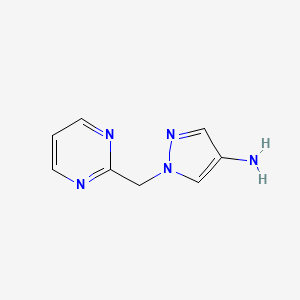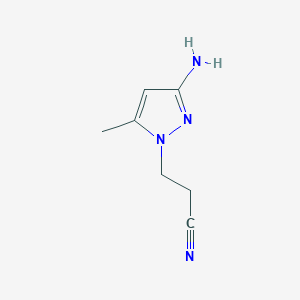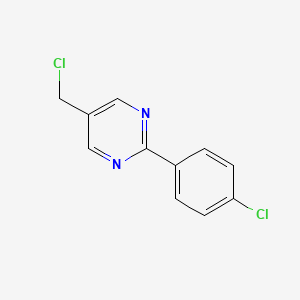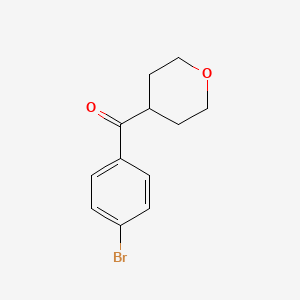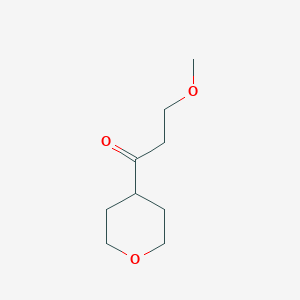
3-Methoxy-1-(oxan-4-yl)propan-1-one
Vue d'ensemble
Description
3-Methoxy-1-(oxan-4-yl)propan-1-one, also known as 3-methoxy-1-oxapropan-1-one, is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other materials. It is a versatile reagent that can be used in several different reactions and is commonly used in organic synthesis. Its chemical structure consists of a carbonyl group, a hydroxy group, and a methoxy group.
Applications De Recherche Scientifique
Oxidative Cyclization and Catalysis
One notable application of similar compounds involves oxidative cyclization and catalysis. For instance, palladium-catalyzed synthesis techniques have been developed for creating complex molecular structures, such as tetrahydrofurans, through oxidative cyclization–methoxycarbonylation processes. This method provides a route to synthesize 2E-[(methoxycarbonyl)methylene]tetrahydrofurans efficiently, showcasing the potential of these compounds in synthetic organic chemistry and materials science (Gabriele et al., 2000).
Advanced Material Synthesis
Compounds with similar structures have been utilized in the synthesis of advanced materials. For example, the synthesis of monomers for adhesive polymers demonstrates the versatility of these compounds in creating materials with specific properties. The preparation and characterization of such monomers reveal their potential in applications ranging from adhesives to coatings, highlighting the broad utility of these chemical structures in materials science (Moszner et al., 2006).
Heterocyclic Derivative Synthesis
The versatility of 3-Methoxy-1-(oxan-4-yl)propan-1-one derivatives extends to the synthesis of heterocyclic compounds. These derivatives have been employed in palladium-catalyzed oxidative carbonylation conditions to produce a variety of heterocyclic structures, such as tetrahydrofuran, dioxolane, and oxazoline derivatives. Such reactions are crucial in the development of pharmaceuticals and agrochemicals, indicating the significance of these compounds in medicinal chemistry (Bacchi et al., 2005).
Analytical and Sensing Applications
Further research has explored the modification of carbon nanotubes with derivatives of 3-Methoxy-1-(oxan-4-yl)propan-1-one for the development of selective sensors. Such modifications enhance the analytical capabilities of sensors, enabling the detection of specific ions or molecules with high sensitivity and selectivity. This research demonstrates the potential of these compounds in creating advanced sensing materials for environmental monitoring and diagnostics (Ghaedi et al., 2015).
Propriétés
IUPAC Name |
3-methoxy-1-(oxan-4-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-11-5-4-9(10)8-2-6-12-7-3-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRDFQGUXVVLQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)C1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-1-(oxan-4-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Propan-2-yl)cyclohexyl]piperazine](/img/structure/B1528643.png)
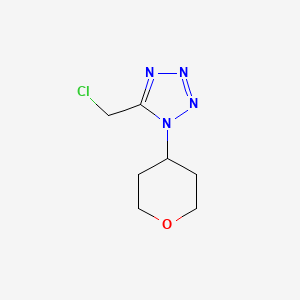
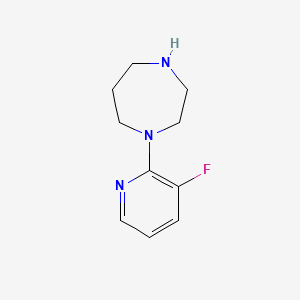
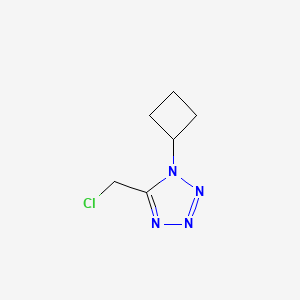
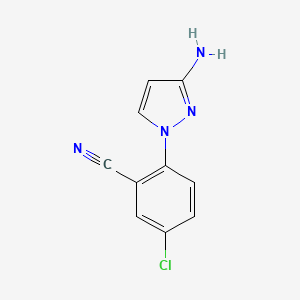
![{5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanamine](/img/structure/B1528650.png)
